3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
The compound “3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene ring . These structural components are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, an oxadiazole ring, and a tetrahydronaphthalene ring . These groups could potentially participate in various chemical reactions and interactions.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzamide and oxadiazole groups are likely to be reactive towards both nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzamide group could enhance its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
Research indicates that derivatives similar to 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer properties. For instance, compounds with related structures have shown promising activity against breast cancer cell lines, with specific compounds demonstrating significant cytotoxicity and potential as lead compounds in cancer therapy (Salahuddin et al., 2014; Ravichandiran et al., 2019).
Antimicrobial and Antitubercular Screening
Compounds structurally related to 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide have also been synthesized and assessed for their antimicrobial and antitubercular activities. Studies have found that some of these compounds exhibit significant activity against Mycobacterium tuberculosis, offering new avenues for the development of antitubercular drugs (Nayak et al., 2016).
Herbicidal Activities
Research into the herbicidal potential of 1,3,4-oxadiazole derivatives has revealed that certain compounds demonstrate good herbicidal activity against various plant species, indicating their potential utility in agricultural applications (Bao, 2008).
Antioxidant Properties
The synthesis and evaluation of related compounds have also been explored for their antioxidant properties. Certain derivatives have been found to exhibit antioxidant activity, suggesting their potential use in combating oxidative stress-related diseases (Hamdy et al., 2013).
Synthesis and Chemical Characterization
The chemical synthesis and characterization of compounds within this chemical family, including 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide, have been detailed in various studies. These works focus on novel synthetic routes, structural analysis, and the exploration of physicochemical properties, contributing to a deeper understanding of their potential applications in various fields (Takashima-Hirano et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-7-3-6-14(11-16)17(24)21-19-23-22-18(25-19)15-9-8-12-4-1-2-5-13(12)10-15/h3,6-11H,1-2,4-5H2,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPQJUQLSHNMKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
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